molecular formula C3H12N2O4S B114684 (R)-(-)-1,2-Diaminopropane sulfate CAS No. 144118-44-5

(R)-(-)-1,2-Diaminopropane sulfate

Cat. No.: B114684
CAS No.: 144118-44-5
M. Wt: 172.21 g/mol
InChI Key: VFDQRKYOFLFZPW-AENDTGMFSA-N
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Description

®-(-)-1,2-Diaminopropane sulfate is an organic compound that belongs to the class of diamines. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is often used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-1,2-Diaminopropane sulfate typically involves the reaction of ®-(-)-1,2-Diaminopropane with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the sulfate salt. The reaction can be represented as follows: [ \text{®-(-)-1,2-Diaminopropane} + \text{H}_2\text{SO}_4 \rightarrow \text{®-(-)-1,2-Diaminopropane sulfate} ]

Industrial Production Methods

In industrial settings, the production of ®-(-)-1,2-Diaminopropane sulfate involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

®-(-)-1,2-Diaminopropane sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form primary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce various substituted amines.

Scientific Research Applications

®-(-)-1,2-Diaminopropane sulfate has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which ®-(-)-1,2-Diaminopropane sulfate exerts its effects involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with other molecules, influencing their reactivity and stability. These interactions are crucial in catalysis, enzyme inhibition, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-(+)-1,2-Diaminopropane sulfate: The enantiomer of ®-(-)-1,2-Diaminopropane sulfate.

    1,3-Diaminopropane: A structural isomer with different chemical properties.

    Ethylenediamine: A related diamine with a shorter carbon chain.

Uniqueness

®-(-)-1,2-Diaminopropane sulfate is unique due to its chiral nature, which makes it valuable in asymmetric synthesis and chiral resolution processes. Its specific interactions with molecular targets also distinguish it from other diamines, making it a versatile compound in various applications.

Biological Activity

(R)-(-)-1,2-Diaminopropane sulfate, also known as 1,2-diaminopropane or 1-Methylethylenediamine, is a chiral diamine that has garnered attention for its biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews its synthesis, structural characteristics, and various biological activities, including antimicrobial effects, antioxidant properties, and potential applications in drug formulation.

1. Synthesis and Structural Characterization

This compound can be synthesized through multiple methods, including the reduction of 1,2-dinitropropane or via the reductive amination of propanal with ammonia. The compound is characterized by its strong basicity and solubility in water. Its structural features include two primary amine groups that can participate in various chemical interactions, making it a versatile building block in organic synthesis.

2.1 Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound and its derivatives. For instance:

  • Minimum Inhibitory Concentration (MIC) Studies : Research indicates that metal complexes formed with (R)-(-)-1,2-diaminopropane exhibit significant antibacterial activity against various strains such as E. coli, Bacillus subtilis, and Staphylococcus aureus. The MIC values for these complexes were found to be lower than those of standard antibiotics like Ampicillin and Ciprofloxacin .
Compound TypeMIC against E. coli (mg/mL)MIC against B. subtilis (mg/mL)MIC against S. aureus (mg/mL)
(R)-(-)-1,2-Diaminopropane9191111
Metal Complex [NiL]495542
  • Antifungal Activity : Similar findings were observed with antifungal tests where the metal chelates derived from (R)-(-)-1,2-diaminopropane showed enhanced activity compared to the parent diamine .

2.2 Antioxidant Properties

The antioxidant activity of this compound has been evaluated using various assays:

  • DPPH Scavenging Activity : The compound demonstrated significant free radical scavenging ability when tested against DPPH radicals. Lower absorbance readings in spectrophotometric assays indicated higher antioxidant potential .
  • Lipid Peroxidation Inhibition : Studies have shown that (R)-(-)-1,2-diaminopropane can inhibit lipid peroxidation effectively, suggesting its role as a protective agent against oxidative stress .

3.1 Application in Drug Formulation

Research has explored the use of this compound in formulating drugs that require enhanced solubility and stability:

  • Zinc Coating Processes : In electrochemical studies, the presence of (R)-(-)-1,2-diaminopropane was found to influence zinc electrodeposition significantly. This suggests potential applications in developing coatings for pharmaceutical devices .

3.2 Metabolic Role

In metabolic studies involving cyanobacteria, the compound plays a crucial role in nitrogen metabolism. It assists in synthesizing amino acids and nucleic acids essential for cellular functions .

4. Conclusion

This compound exhibits a range of biological activities that make it a compound of interest in both medicinal chemistry and biochemistry. Its antimicrobial properties are particularly noteworthy, alongside its antioxidant capabilities. Ongoing research into its applications could lead to innovative therapeutic strategies and improvements in drug formulations.

Properties

IUPAC Name

(2R)-propane-1,2-diamine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2.H2O4S/c1-3(5)2-4;1-5(2,3)4/h3H,2,4-5H2,1H3;(H2,1,2,3,4)/t3-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDQRKYOFLFZPW-AENDTGMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70628452
Record name Sulfuric acid--(2R)-propane-1,2-diamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144118-44-5
Record name Sulfuric acid--(2R)-propane-1,2-diamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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